
3-CHLOROCINNAMIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-CHLOROCINNAMIC ACID can be synthesized through several methods. One common method involves the Perkin reaction, where 3-chlorobenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3-chlorostyrene. This process uses a catalyst such as palladium on carbon and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-CHLOROCINNAMIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 3-(3-chlorophenyl)propanoic acid.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
1.2 Inhibition of Bacterial Virulence
Another notable application of 3-CCA is its inhibitory effect on the type III secretion system (T3SS) in pathogenic bacteria such as Dickeya dadantii. The compound has been shown to repress the expression of T3SS genes, thereby reducing bacterial virulence. This property makes 3-CCA a candidate for developing new antimicrobial agents targeting virulence mechanisms in gram-negative bacteria .
Agricultural Applications
2.1 Plant Growth Regulation
Research has indicated that 3-CCA exhibits growth inhibitory effects on certain plant pathogens. In particular, it has been tested against Clavibacter michiganensis, demonstrating significant inhibition of growth at specific concentrations. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its bioactivity against plant pathogens .
2.2 Herbicidal Properties
3-Chlorocinnamic acid has also been evaluated for its herbicidal properties. Studies have shown that derivatives of cinnamic acid, including 3-CCA, can disrupt the growth of unwanted plants by interfering with their metabolic pathways. The effectiveness of these compounds as herbicides can vary based on their structural features and concentration levels .
Material Science Applications
3.1 Synthesis of Polymers
In material science, 3-CCA is utilized as a monomer in the synthesis of various polymers and copolymers. Its unique chemical structure allows for the production of materials with specific properties suitable for applications in coatings, adhesives, and other industrial products .
3.2 Flavonoid Production
Recent advances have explored using 3-CCA as a precursor in biosynthetic pathways for flavonoid production. The compound's role in enhancing flavonoid biosynthesis is significant for developing natural colorants and antioxidants used in food and pharmaceutical industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-CHLOROCINNAMIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound without the chlorine substitution.
3-(4-Chlorophenyl)prop-2-enoic Acid: A similar compound with the chlorine atom at the para position.
3-(2-Chlorophenyl)prop-2-enoic Acid: A similar compound with the chlorine atom at the ortho position.
Uniqueness: 3-CHLOROCINNAMIC ACID is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The meta position of the chlorine atom can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for studying structure-activity relationships.
Biological Activity
3-Chlorocinnamic acid (3-CCA), a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound exhibits a unique structure characterized by a chlorinated phenyl group attached to the cinnamic acid backbone, which may enhance its biological properties.
- Molecular Formula : C₉H₇ClO₂
- Molecular Weight : 182.61 g/mol
- Melting Point : 161-164 °C
- CAS Number : 1866-38-2
Biological Activity Overview
Research has demonstrated that this compound possesses various biological activities, including:
- Antimicrobial Activity : Studies indicate that 3-CCA exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to clinically used antibiotics.
- Anticancer Properties : Preliminary investigations suggest that 3-CCA may have cytotoxic effects on various cancer cell lines, making it a candidate for further anticancer drug development.
Antimicrobial Activity
Recent studies have focused on the antibacterial efficacy of 3-CCA and its derivatives. A notable study evaluated the activity of synthesized compounds derived from chlorinated cinnamic acids against various bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Activity Against S. aureus | Activity Against E. faecalis | Cytotoxicity (IC50) |
---|---|---|---|
This compound | Moderate | Low | >50 µM |
4-Chlorocinnamic Acid | High | Moderate | >30 µM |
3,4-Dichlorocinnamic Acid | Very High | High | <10 µM |
Data derived from comparative studies on synthesized derivatives of chlorinated cinnamic acids .
Structure-Activity Relationship (SAR)
The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure has been shown to enhance antibacterial activity. The SAR studies indicate that the position and number of chlorine substituents significantly influence the biological efficacy of these compounds.
Key Findings:
- Compounds with multiple chlorinated phenyl groups exhibited broader antibacterial spectra.
- The presence of the chlorinated substituent at the meta position (as in 3-CCA) was particularly beneficial for antimicrobial activity against resistant strains such as MRSA.
Anticancer Activity
In addition to its antimicrobial properties, 3-CCA has shown potential as an anticancer agent. Research has evaluated its effects on various cancer cell lines, revealing cytotoxicity at micromolar concentrations.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the impact of 3-CCA on human breast cancer cells (MCF-7) and reported significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chlorocinnamic acid, and how can purity be optimized for experimental use?
- Methodological Answer : Synthesis typically involves the Friedel-Crafts acylation or halogenation of cinnamic acid derivatives. Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. Characterization via -NMR (δ 7.3–7.5 ppm for aromatic protons) and HPLC (C18 column, UV detection at 254 nm) ensures purity >98% . For reproducibility, document solvent ratios, temperature, and reaction times rigorously .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal. Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Calibration curves (0.1–100 µM) and internal standards (e.g., deuterated analogs) improve accuracy. Limit of detection (LOD) and quantification (LOQ) should be validated using spiked biological samples (e.g., serum or cell lysates) .
Q. What are the primary biological targets of this compound derivatives, and how are initial screening assays designed?
- Methodological Answer : Nuclear receptors (e.g., SHP) and enzymes (e.g., CYP7A1) are common targets. For screening:
- Use luciferase reporter assays in HepG2 cells to monitor gene repression (e.g., CYP7A1).
- Dose-response curves (1 nM–10 µM) with controls (vehicle and siRNA knockdown) validate specificity .
- Include cytotoxicity assays (MTT or LDH) to rule off-target effects .
Advanced Research Questions
Q. How does this compound modulate cofactor recruitment in nuclear receptor complexes, and what experimental approaches validate these interactions?
- Methodological Answer : Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP) are key. For example:
- Treat HepG2 cells with 3Cl-AHPC (10–100 nM), then perform Co-IP using anti-SHP antibodies to pull down interacting partners (e.g., LRH-1, histone deacetylases).
- ChIP-qPCR confirms increased occupancy of SHP and co-repressors (e.g., Sin3a) at target gene promoters .
- Mutagenesis (e.g., Leu-100 in SHP) coupled with structural modeling (AutoDock Vina) identifies ligand-binding residues critical for activity .
Q. How can researchers resolve contradictions in gene repression data when this compound derivatives are used across different cell lines?
- Methodological Answer :
- Step 1 : Validate experimental conditions (e.g., cell density, serum starvation time) to ensure consistency.
- Step 2 : Use clustered data analysis (mixed-effects models) to account for intra- and inter-experimental variability .
- Step 3 : Perform RNA-seq to identify cell line-specific pathways (e.g., bile acid synthesis in HepG2 vs. lipid metabolism in HEK293). Normalize data using housekeeping genes (e.g., GAPDH) and spike-in controls .
Q. What computational strategies are effective for modeling the ligand-binding dynamics of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses in SHP’s ligand-binding domain. Focus on hydrophobic interactions (e.g., Leu-100) and hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential to predict novel derivatives .
Properties
IUPAC Name |
3-(3-chlorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGOJWPSXRALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075147 | |
Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-38-2 | |
Record name | 3-(3-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1866-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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